BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]-
Description
"BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]-" is a substituted aromatic amine characterized by a thioether-functionalized side chain. Its structure comprises a benzene ring substituted with a methyl group at position 3 and a 3-methylbutylthio group at position 2.
Properties
IUPAC Name |
[3-methyl-4-(3-methylbutylsulfanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-10(2)6-7-15-13-5-4-12(9-14)8-11(13)3/h4-5,8,10H,6-7,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYDXDRRZQDHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)SCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667631 | |
| Record name | 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804427-92-7 | |
| Record name | 1-{3-Methyl-4-[(3-methylbutyl)sulfanyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40667631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiolation of Aromatic Ring
The 3-methylbutylthio group is introduced by reacting an appropriate halogenated aromatic precursor with 3-methylbutanethiol under nucleophilic substitution conditions. Typical conditions include:
- Reactants : 3-methyl-4-halobenzyl derivative (e.g., bromide or chloride) and 3-methylbutanethiol.
- Catalysts/Base : Use of base such as potassium carbonate or sodium hydride to deprotonate thiol and promote nucleophilic substitution.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature : Moderate heating (50-100 °C) to facilitate substitution.
This step yields 3-methyl-4-[(3-methylbutyl)thio]benzyl intermediates.
Amination to Form Benzylamine
The benzylic amine group can be introduced by:
- Reductive amination of the corresponding benzaldehyde or benzyl ketone intermediate with ammonia or methylamine.
- Alternatively, nucleophilic substitution of benzylic halides with ammonia or amines.
- Use of reducing agents such as sodium borohydride or catalytic hydrogenation for reductive amination.
From patent literature on related compounds, reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone with sodium borohydride in ethanol at low temperatures (0-10 °C) is effective for similar amine synthesis, suggesting analogous conditions could be adapted here.
Methyl Substitution at Aromatic Ring
The methyl group at the 3-position is typically introduced via:
- Starting from a methyl-substituted aromatic precursor.
- Or by Friedel-Crafts alkylation using methylating agents such as methyl chloride in the presence of Lewis acids (e.g., AlCl3).
Reaction Conditions and Parameters
Purification and Characterization
- Crystallization from C1-C6 alkanols (e.g., isopropanol) is effective for purification of amine salts.
- Distillation under reduced pressure can further purify the amine product.
- Characterization typically involves NMR, IR, and mass spectrometry to confirm substitution patterns and purity.
Research Findings and Optimization
- The use of ethanol or ethanol/ethyl acetate mixtures as solvents for salt formation and crystallization steps improves yield and purity.
- Temperature control during amination and reduction steps is critical to minimize side reactions and racemization.
- Enantiomeric purity can be enhanced by selective crystallization using chiral acids, though this is more relevant for chiral analogs.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| Thiolation | Nucleophilic aromatic substitution | 3-methyl-4-halobenzyl + 3-methylbutanethiol + base, DMF/DMSO, 50-100 °C | Efficient installation of thioalkyl group |
| Amination | Reductive amination or nucleophilic substitution | Benzyl halide/aldehyde + NH3 or methylamine, NaBH4, ethanol, 0-10 °C | Formation of benzylamine moiety with high yield |
| Aromatic methylation | Friedel-Crafts alkylation | Aromatic precursor + methyl chloride + AlCl3, CCl4, 0-50 °C | Introduction of methyl substituent on ring |
| Purification | Crystallization, distillation | Isopropanol or ethanol, reduced pressure distillation | High purity amine product |
Chemical Reactions Analysis
Types of Reactions: BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzenemethanamine derivatives are often investigated for their pharmacological properties. This specific compound has been explored for:
- Antidepressant Activity: Research indicates that similar benzenemethanamine derivatives exhibit monoamine reuptake inhibition, suggesting potential antidepressant effects. For instance, compounds with structural analogies have shown efficacy in increasing serotonin levels in the brain, which is crucial for mood regulation .
- Anticancer Properties: Certain benzenemethanamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the alkyl chain can enhance the selectivity and potency of these compounds against tumor cells .
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of benzenemethanamine derivatives for their ability to inhibit serotonin and norepinephrine reuptake. The results indicated that modifications similar to those found in benzenemethanamine, 3-methyl-4-[(3-methylbutyl)thio]- significantly improved antidepressant-like behavior in animal models .
Agrochemical Applications
The compound's thioether functionality makes it a candidate for use in agrochemicals:
- Pesticides: Compounds with similar structures have been synthesized as potential pesticides due to their ability to disrupt insect neurophysiology. The incorporation of sulfur can enhance the biological activity of these compounds against pests while reducing toxicity to non-target organisms .
Data Table: Pesticidal Activity of Thioether Compounds
| Compound Name | Target Pest | Activity (IC50) | Reference |
|---|---|---|---|
| Compound A | Aphids | 25 µM | |
| Benzenemethanamine Derivative | Thrips | 15 µM |
Materials Science Applications
In materials science, benzenemethanamine derivatives are being explored for their potential as:
- Conductive Polymers: Due to their electron-rich aromatic systems, these compounds can be utilized in the synthesis of conductive polymers. Research has shown that incorporating thioether groups can improve the electrical conductivity of polymer films .
Case Study: Conductive Polymer Development
A recent study focused on synthesizing conductive polymers using benzenemethanamine derivatives as monomers. The resulting polymers exhibited enhanced conductivity compared to traditional materials, making them suitable for applications in organic electronics such as OLEDs (Organic Light Emitting Diodes) .
Mechanism of Action
The mechanism of action of BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially affecting their function. The phenyl ring and methanamine group can also interact with different pathways, influencing biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To address the query, hypothetical comparisons are inferred based on structural analogs and functional groups:
Table 1: Structural and Functional Comparisons
Key Differences :
Functional Groups: Unlike esters (e.g., 3-methylbutyl octanoate) or alcohols (e.g., benzyl alcohol), the target compound contains a thioether group, which may confer distinct chemical stability or redox properties.
Volatility: While 3-methylbutyl octanoate is volatile and fermentation-associated, the aromatic amine structure of the target compound likely reduces volatility, limiting its role in microbial volatile profiles.
Biological Activity
Overview
BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- is an organic compound characterized by its complex structure, which includes a phenyl ring with a methanamine group and a sulfanyl group attached to a branched alkyl chain. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
- IUPAC Name : [3-methyl-4-(3-methylbutylsulfanyl)phenyl]methanamine
- CAS Number : 804427-92-7
- Molecular Formula : C13H21N1S1
- Molecular Weight : 221.38 g/mol
The biological activity of BENZENEMETHANAMINE, 3-METHYL-4-[(3-METHYLBUTYL)THIO]- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfanyl group can form bonds with various biomolecules, potentially influencing their function. Additionally, the methanamine and phenyl groups may engage in interactions that affect different biological pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects
A study conducted on structurally related compounds demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism was proposed to involve apoptosis induction through the activation of caspase pathways. While specific data on BENZENEMETHANAMINE is limited, the findings suggest a need for further exploration into its potential as an anticancer agent.
Synthesis and Industrial Applications
The synthesis of BENZENEMETHANAMINE typically involves multi-step organic reactions such as the Suzuki–Miyaura coupling reaction. Its applications extend beyond biological research into industrial domains, where it serves as a building block for more complex molecules and materials.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 3-methyl-4-[(3-methylbutyl)thio]benzenemethanamine, and how can reaction conditions be optimized?
Answer: The synthesis of thioether-containing aromatic amines like this compound typically involves nucleophilic substitution or thiol-ene reactions. For example, describes a method for resolving sulfinyl derivatives via diastereomeric complex formation using chiral phosphoric acids (e.g., R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate). Adapting this, researchers could:
Thiolation Step : React 3-methyl-4-bromobenzenemethanamine with 3-methylbutanethiol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C.
Chiral Resolution (if applicable) : Use chiral auxiliaries or catalysts to isolate enantiomers via fractional crystallization .
Optimization : Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., benzene/cyclohexane mixtures) to enhance yield .
Q. Q2. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Answer: A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thioether linkage at C4, methyl groups).
- FT-IR : Identify S–C stretching (~600–700 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- XRD (if crystalline) : Resolve 3D conformation, as demonstrated in biphenyl derivatives (). Computational methods (DFT) can supplement experimental data to predict vibrational modes and electronic structure .
Q. Q3. How should researchers address safety and handling protocols for this amine-thioether compound?
Answer:
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thioether group.
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
- Waste Disposal : Neutralize with dilute acetic acid before disposal, as recommended for similar amines ().
Advanced Research Questions
Q. Q4. How can computational chemistry (e.g., DFT) predict the reactivity and thermodynamic stability of this compound?
Answer: Density Functional Theory (DFT) is critical for modeling:
Thermochemical Properties : Calculate bond dissociation energies (e.g., S–C bond stability) and Gibbs free energy of formation using hybrid functionals like B3LYP .
Reactivity : Simulate nucleophilic/electrophilic sites via Fukui indices or molecular electrostatic potential (MEP) maps.
Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices (e.g., CAM-B3LYP for excited states). highlights DFT’s accuracy (±2.4 kcal/mol for thermochemistry), making it suitable for predicting degradation pathways .
Q. Q5. What experimental strategies can resolve contradictions in reported biological activities of structurally similar thioether-amines?
Answer: Contradictions often arise from assay variability or impurities. To mitigate:
Standardization : Use >95% pure compound (HPLC-validated) and replicate assays across cell lines (e.g., HEK293 vs. HepG2).
Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like cytochrome P450 or kinases, as seen in biphenyl derivatives ().
Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or dose-dependent effects.
Q. Q6. How can chiral separation challenges be addressed for enantiomeric forms of this compound?
Answer: Chiral resolution requires:
Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., tartaric acid or binaphthyl phosphate, as in ).
Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC.
Crystallization Control : Optimize solvent polarity (e.g., ethyl acetate/water mixtures) to enhance diastereomer solubility differences .
Methodological Challenges in Data Interpretation
Q. Q7. How should researchers interpret conflicting computational and experimental data on the compound’s electronic properties?
Answer: Discrepancies may arise from solvent effects or basis set limitations in DFT. Steps to resolve:
Solvent Correction : Apply implicit solvation models (e.g., PCM or SMD) to computations.
Basis Set Selection : Use larger basis sets (e.g., 6-311++G(d,p)) for sulfur and nitrogen atoms.
Benchmarking : Validate methods against high-quality crystallographic data (e.g., bond lengths/angles from XRD in ).
Structural and Functional Analogues
Q. Q8. What structural modifications could enhance the compound’s pharmacological potential, based on analogues?
Answer:
- Bioisosteric Replacement : Substitute the thioether with sulfoxide (as in ’s lansoprazole derivatives) to modulate metabolic stability.
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., CF₃) at the benzene ring to enhance binding to hydrophobic enzyme pockets, inspired by trifluoromethyl-substituted compounds ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
